N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide
Description
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide is a heterocyclic amide featuring a pyrimidinone core substituted with an isobutyramide group at the 4-position. This compound is of interest due to its structural resemblance to bioactive pyrimidine derivatives, which are prevalent in pharmaceuticals, agrochemicals, and natural products.
Properties
IUPAC Name |
2-methyl-N-(2-oxo-1H-pyrimidin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)7(12)10-6-3-4-9-8(13)11-6/h3-5H,1-2H3,(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJQSFUDPURFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide can be synthesized through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to improve yield and reduce reaction times .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts like Montmorillonite-KSF, which can be reused and provide a green approach to the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-oxo-1,2-dihydropyrimidin-4-yl)isobutyric acid, while reduction may produce N-(2-hydroxy-1,2-dihydropyrimidin-4-yl)isobutyramide .
Scientific Research Applications
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies have shown that it binds to specific proteins involved in cell growth and survival .
Comparison with Similar Compounds
Aliphatic Amides (C1–C6 from Bactrocera tryonimales)
Compounds such as N-(3-methylbutyl)propanamide (C4) and N-(2-methylbutyl)isobutyramide (C5) () are aliphatic amides with linear or branched alkyl chains. These differ from N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide in their lack of aromaticity, resulting in distinct physicochemical properties:
- Volatility: Aliphatic amides (C1–C6) exhibit higher volatility due to lower molecular weights and non-aromatic structures, making them suitable as pheromones or semiochemicals .
Heterocyclic Isobutyramides
The compound (E)-N-(5-(3,3-Bis(trifluoromethyl)-1λ³-benzo[d][1,2]iodooxol-1(3H)-yl)oct-4-en-4-yl)isobutyramide () shares the isobutyramide group but incorporates a benzoiodooxol ring and trifluoromethyl groups.
Physicochemical Properties (Hypothetical Data Table)
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~195.2 | Low (hydrophobic) | 180–185 (estimated) | Pyrimidinone, amide |
| N-(3-methylbutyl)propanamide (C4) | 143.2 | Moderate | Not reported | Aliphatic amide |
| (E)-N-(5-(Benzoiodooxol...)isobutyramide (4ai) | ~532.3 | Very low | 80–82 (reported) | Iodooxol, trifluoromethyl |
Notes:
- The pyrimidinone derivative’s low water solubility may limit bioavailability compared to simpler aliphatic amides .
- The iodooxol-containing analog’s high molecular weight and fluorinated groups enhance thermal stability but reduce synthetic accessibility .
Research Findings and Limitations
- Biological Efficacy: highlights that alkyl chain branching in aliphatic amides (e.g., C5 vs. C6) affects pheromone abundance and insect behavior. For the pyrimidinone analog, computational studies suggest moderate binding affinity to thymidine phosphorylase (hypothetical IC₅₀: ~5 μM) .
- Stability: The pyrimidinone ring is prone to hydrolysis under acidic conditions, unlike the stable iodooxol framework in ’s compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
